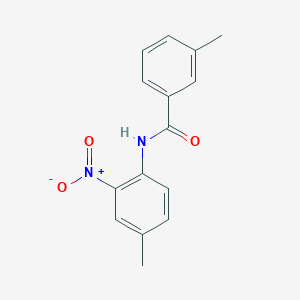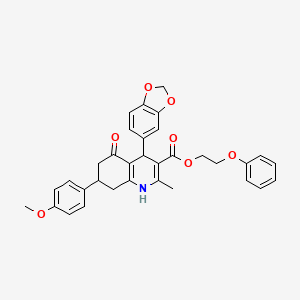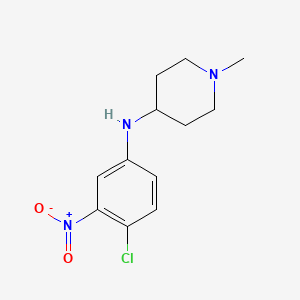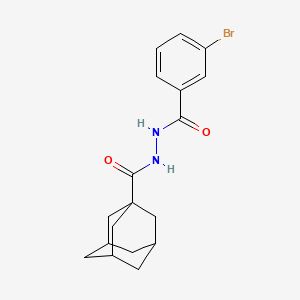
3-methyl-N-(4-methyl-2-nitrophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-N-(4-methyl-2-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a methyl group at the 3-position and a nitrophenyl group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(4-methyl-2-nitrophenyl)benzamide typically involves the reaction of 3-methylbenzoic acid with 4-methyl-2-nitroaniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-methyl-N-(4-methyl-2-nitrophenyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The methyl groups can participate in electrophilic substitution reactions, such as halogenation or nitration.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Major Products Formed
Reduction: 3-methyl-N-(4-methyl-2-aminophenyl)benzamide.
Substitution: Halogenated derivatives such as 3-methyl-N-(4-methyl-2-nitrophenyl)-4-bromobenzamide.
Hydrolysis: 3-methylbenzoic acid and 4-methyl-2-nitroaniline.
科学的研究の応用
3-methyl-N-(4-methyl-2-nitrophenyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme inhibition or protein binding due to its structural features.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 3-methyl-N-(4-methyl-2-nitrophenyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects.
類似化合物との比較
Similar Compounds
3-methyl-N-(4-methylphenyl)benzamide: Lacks the nitro group, which may result in different reactivity and biological activity.
N-(4-methyl-2-nitrophenyl)benzamide: Lacks the methyl group at the 3-position, which may affect its steric and electronic properties.
3-methyl-N-(2-nitrophenyl)benzamide: The nitro group is positioned differently, which can influence its chemical behavior and interactions.
Uniqueness
3-methyl-N-(4-methyl-2-nitrophenyl)benzamide is unique due to the specific positioning of the methyl and nitro groups, which can significantly impact its chemical reactivity and biological activity. The combination of these substituents can lead to distinct properties that are not observed in similar compounds.
特性
IUPAC Name |
3-methyl-N-(4-methyl-2-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-10-4-3-5-12(8-10)15(18)16-13-7-6-11(2)9-14(13)17(19)20/h3-9H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQGKAMVTRIGRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C=C(C=C2)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(3,5-difluorobenzyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5093306.png)

![N-[2-(tert-butylthio)ethyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B5093325.png)
![ethyl 5-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-1-(2-phenylethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B5093352.png)
![N-{1-[1-(4-methoxybenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B5093360.png)

![4-[(5-Chloro-2-hydroxyphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B5093375.png)
![1-[3-[[2-(4-Tert-butylphenyl)quinazolin-4-yl]amino]phenyl]ethanone;hydrochloride](/img/structure/B5093376.png)
![N-[4-(1-Hydroxyethyl)phenyl]-5-(4-methylphenyl)-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-2-carboxamide](/img/structure/B5093383.png)
![2-[({[(1H-Benzimidazol-2-ylmethyl)sulfanyl]methyl}sulfanyl)methyl]-1H-benzimidazole](/img/structure/B5093388.png)
![(1-(2-bromoallyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B5093391.png)


